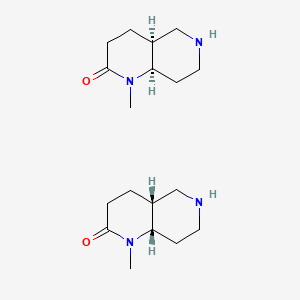
(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one and its stereoisomer (4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one are organic compounds belonging to the class of naphthyridines These compounds are characterized by their bicyclic structure, which includes a naphthyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a naphthyridine derivative followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve more scalable methods such as catalytic hydrogenation or high-pressure reduction processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds can undergo a variety of chemical reactions, including:
Oxidation: They can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the bicyclic ring system.
Substitution: Various substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nitration can be achieved using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the structure.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research, including:
Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.
Biology: Their unique structure makes them useful in studying enzyme interactions and receptor binding.
Industry: They are used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which these compounds exert their effects often involves interactions with specific molecular targets such as enzymes or receptors. The bicyclic structure allows them to fit into binding sites and modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
- (1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
The uniqueness of (4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one and its stereoisomer lies in their specific stereochemistry, which can influence their reactivity and interactions with biological targets. This makes them valuable tools in both synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C18H32N4O2 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/2C9H16N2O/c2*1-11-8-4-5-10-6-7(8)2-3-9(11)12/h2*7-8,10H,2-6H2,1H3/t2*7-,8+/m10/s1 |
Clé InChI |
IQNSCZWRNMHDIF-RXZNUWRWSA-N |
SMILES isomérique |
CN1[C@H]2CCNC[C@H]2CCC1=O.CN1[C@@H]2CCNC[C@@H]2CCC1=O |
SMILES canonique |
CN1C2CCNCC2CCC1=O.CN1C2CCNCC2CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B12306124.png)
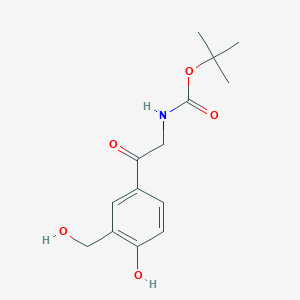
![1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone](/img/structure/B12306135.png)
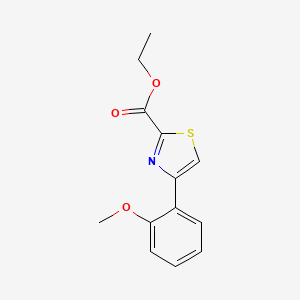
![1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate](/img/structure/B12306158.png)

![(2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12306161.png)
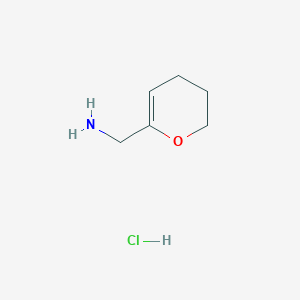

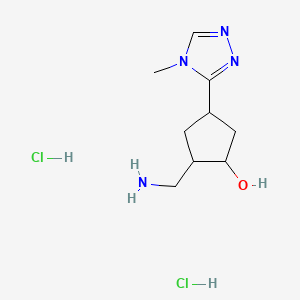
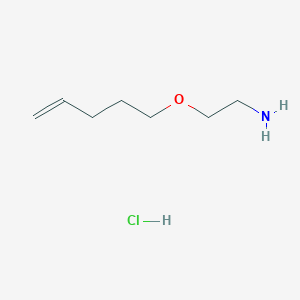
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B12306199.png)
